molecular formula C11H14FNO4S B15314266 2-[(Oxan-4-yl)amino]phenylfluoranesulfonate

2-[(Oxan-4-yl)amino]phenylfluoranesulfonate

Cat. No.: B15314266
M. Wt: 275.30 g/mol
InChI Key: KSMFPKFTBJRIJQ-UHFFFAOYSA-N
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Description

2-[(Oxan-4-yl)amino]phenylfluoranesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with an oxan-4-ylamino group and a fluoranesulfonate group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-yl)amino]phenylfluoranesulfonate typically involves multiple steps, starting with the preparation of the oxan-4-ylamino precursor. This precursor is then reacted with a phenylfluoranesulfonate derivative under controlled conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of appropriate reaction vessels, temperature control, and purification techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-yl)amino]phenylfluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield sulfone derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-[(Oxan-4-yl)amino]phenylfluoranesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may offer advantages.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yl)amino]phenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(Oxan-4-yl)amino]phenol hydrochloride: This compound shares a similar oxan-4-ylamino group but differs in its phenolic and hydrochloride components.

    2-[(Oxan-4-yl)amino]phenyl sulfurofluoridate: This compound is structurally similar but contains a sulfurofluoridate group instead of a fluoranesulfonate group.

Uniqueness

2-[(Oxan-4-yl)amino]phenylfluoranesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where its specific characteristics can be leveraged for desired outcomes.

Properties

Molecular Formula

C11H14FNO4S

Molecular Weight

275.30 g/mol

IUPAC Name

4-(2-fluorosulfonyloxyanilino)oxane

InChI

InChI=1S/C11H14FNO4S/c12-18(14,15)17-11-4-2-1-3-10(11)13-9-5-7-16-8-6-9/h1-4,9,13H,5-8H2

InChI Key

KSMFPKFTBJRIJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC=CC=C2OS(=O)(=O)F

Origin of Product

United States

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